![molecular formula C18H20ClN3 B8517153 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine](/img/structure/B8517153.png)
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a chloromethyl naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butyl group: This step often involves the alkylation of the pyrazole ring using tert-butyl halides under basic conditions.
Attachment of the chloromethyl naphthalene moiety: This can be accomplished through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with chloromethyl reagents in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines under mild to moderate conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
科学研究应用
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
5-tert-butyl-2-[4-(methyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but lacks the chloromethyl group.
5-tert-butyl-2-[4-(bromomethyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but with a bromomethyl group instead of chloromethyl.
5-tert-butyl-2-[4-(hydroxymethyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but with a hydroxymethyl group.
Uniqueness
The presence of the chloromethyl group in 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine provides unique reactivity, allowing for specific substitution reactions that are not possible with other similar compounds
属性
分子式 |
C18H20ClN3 |
|---|---|
分子量 |
313.8 g/mol |
IUPAC 名称 |
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine |
InChI |
InChI=1S/C18H20ClN3/c1-18(2,3)16-10-17(20)22(21-16)14-8-12-6-4-5-7-15(12)13(9-14)11-19/h4-10H,11,20H2,1-3H3 |
InChI 键 |
JQCWFGDSDWFPID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3C(=C2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
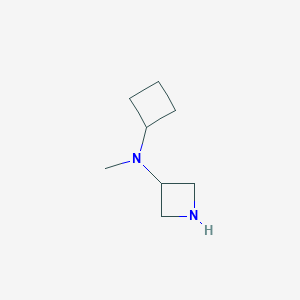
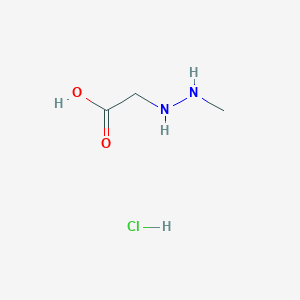
![Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-](/img/structure/B8517083.png)
![2-Hydroxymethyl-3-methyl-5-phenylthioimidazo[5,4-b]pyridine](/img/structure/B8517084.png)
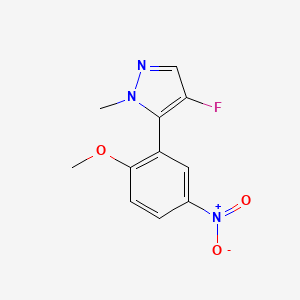
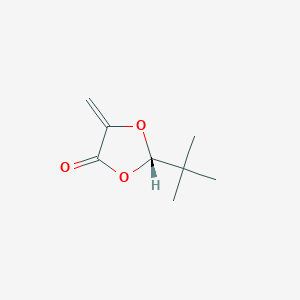
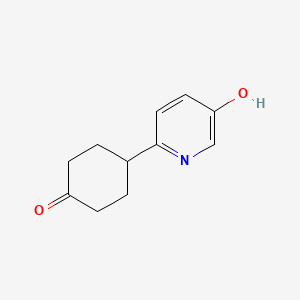
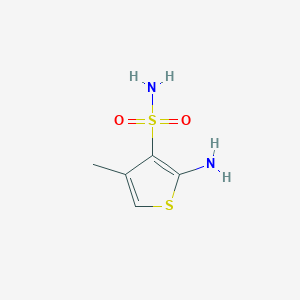
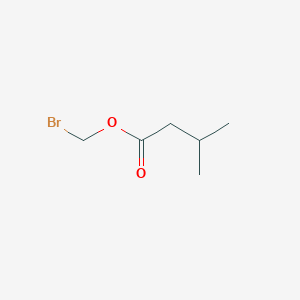
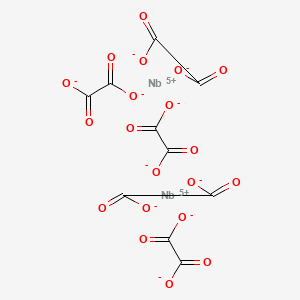
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol](/img/structure/B8517140.png)
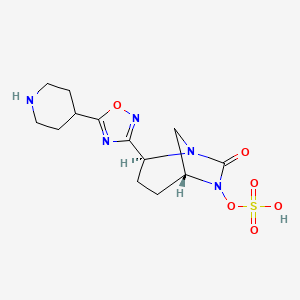
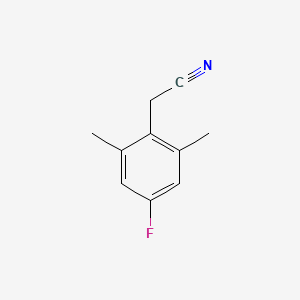
![Methyl 3-[[(4-methoxy-6-methyl-pyrimidine-2-yl)aminocarbonyl]aminosulfonyl]-1-methyl-1H-indole-2-carboxylate](/img/structure/B8517163.png)
